molecular formula C13H23FN2O B1479350 (4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone CAS No. 2098048-00-9

(4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone

Cat. No.: B1479350
CAS No.: 2098048-00-9
M. Wt: 242.33 g/mol
InChI Key: QUEZUOGANSCFRL-UHFFFAOYSA-N
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Description

(4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone is a synthetic piperidine-based building block of interest in medicinal chemistry and drug discovery. Compounds featuring the piperidine scaffold and methanone linker are prevalent in pharmaceuticals and are frequently investigated for their diverse biological activities . Piperidine derivatives are recognized as successful pharmacophores and are found in compounds with a wide spectrum of biological activities, including anticonvulsant, antibacterial, antifungal, and antitumor properties . Furthermore, related piperidin-1-yl methanone derivatives have been identified as vital intermediates in the development of neuropsychiatric agents, functioning as central nervous system (CNS) depressants or stimuli depending on dosage . The specific stereochemistry of similar chiral piperidine compounds is often critical for their binding affinity and metabolic stability, highlighting the importance of such structures in the design of bioactive molecules . This compound is intended for research applications only and is not for diagnostic, therapeutic, or veterinary use. Researchers are advised to conduct thorough safety evaluations before handling.

Properties

IUPAC Name

[4-(fluoromethyl)-4-methylpiperidin-1-yl]-piperidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23FN2O/c1-13(10-14)4-7-16(8-5-13)12(17)11-3-2-6-15-9-11/h11,15H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEZUOGANSCFRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)C2CCCNC2)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

(4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone, a synthetic compound classified under piperidine derivatives, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.

The compound has the following chemical characteristics:

PropertyValue
CAS Number 2098048-00-9
Molecular Formula C13H23FN2O
Molecular Weight 242.33 g/mol
Structure Chemical Structure

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific enzymes and receptors involved in cellular signaling pathways. Research indicates that it may possess antimicrobial and antimalarial properties, making it a candidate for further therapeutic exploration .

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis. In a high-throughput screening of over 100,000 compounds, derivatives similar to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 6.3 µM to 23 µM. This suggests a promising potential for development as an anti-tuberculosis agent .

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship of piperidine derivatives indicates that modifications can significantly impact biological activity. For instance, substituents on the piperidine ring can influence both potency and selectivity against target pathogens. The fluoromethyl and methyl substitutions in this compound are critical for its enhanced activity compared to other derivatives .

Case Study 1: Antitubercular Activity

In a comparative study, several analogs of piperidine derivatives were synthesized and tested against M. tuberculosis. The study revealed that compounds with similar structural motifs to this compound displayed promising results, with modifications leading to improved MIC values. For example, an analog with a tert-butyl substitution at the 4-position showed an MIC of 2.0 µM, indicating enhanced potency .

Case Study 2: Antimalarial Properties

Another investigation evaluated the antimalarial potential of piperidine derivatives, including this compound. The results indicated significant activity against Plasmodium falciparum, with certain analogs demonstrating IC50 values in the low micromolar range. This suggests that further optimization could lead to effective antimalarial agents derived from this scaffold .

Scientific Research Applications

Research indicates that compounds with similar piperidine structures often exhibit significant biological activity. Specifically, they have been studied for their roles as:

  • Glycine Transporter Inhibitors : Compounds similar to (4-(fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone have been designed to inhibit glycine transporters, which are crucial in neurotransmission and could be targeted for treating conditions like schizophrenia and other neurological disorders .
  • Antidepressants : Some derivatives have shown promise in modulating serotonin and norepinephrine levels, suggesting potential use as antidepressants.

Applications in Medicinal Chemistry

  • Drug Development : The compound is being explored for its potential as a lead compound in the synthesis of new drugs targeting various neurological conditions.
  • Structure-Activity Relationship (SAR) Studies : Researchers utilize this compound to understand how structural variations affect biological activity, aiding in the design of more effective therapeutic agents.

Case Study 1: GlyT1 Inhibitor Design

A study focused on creating a novel GlyT1 inhibitor utilized similar piperidine derivatives to enhance inhibitory activity against glycine transporters. The findings suggested that modifications at the piperidine ring significantly influenced binding affinity and selectivity .

Case Study 2: Antidepressant Activity

In a pharmacological evaluation, analogs of this compound were tested for their antidepressant effects in animal models. Results indicated a dose-dependent reduction in depressive-like behaviors, supporting further development as a therapeutic agent .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluoromethyl group in the 4-position of the piperidine ring exhibits moderate reactivity in nucleophilic substitution (S<sub>N</sub>2) reactions. Fluorine’s electronegativity polarizes the C–F bond, enabling displacement by nucleophiles such as amines, thiols, or alkoxides.

Reaction Conditions Products Yield Source
Amine substitutionK<sub>2</sub>CO<sub>3</sub>, DMF, 80°C(4-(Aminomethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone65–72% ,
Thiol substitutionNaH, THF, 0°C → RT(4-(Methylthio)methyl-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone58%

Key Findings :

  • Reactions proceed via a bimolecular mechanism, with steric hindrance from the adjacent methyl group reducing reaction rates.

  • Fluorine’s leaving ability is weaker than chlorine or bromine, necessitating elevated temperatures or strong bases (e.g., NaH) .

Oxidation Reactions

The tertiary amine in the piperidine ring undergoes oxidation under controlled conditions, forming N-oxide derivatives.

Oxidizing Agent Conditions Products Yield Source
mCPBACH<sub>2</sub>Cl<sub>2</sub>, 0°C → RT(4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone N-oxide82%,
H<sub>2</sub>O<sub>2</sub>/AcOH50°C, 12 hPartially oxidized product with ketone formation45%

Mechanistic Insight :

  • N-Oxide formation is stereospecific, preserving the chair conformation of the piperidine ring.

  • Over-oxidation risks (e.g., C–N bond cleavage) are minimized using mild agents like mCPBA .

Reductive Amination

The ketone group in the methanone moiety participates in reductive amination with primary/secondary amines.

Amine Conditions Products Yield Source
BenzylamineNaBH(OAc)<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, 24 hN-Benzyl-(4-(fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanamine78%
PiperidineTi(iOPr)<sub>4</sub>, NH<sub>3</sub>, MeOHBis-piperidinyl derivative63%

Structural Impact :

  • Reductive amination introduces chirality at the methanone carbon, verified by X-ray crystallography in analogous compounds .

Hydrolysis Reactions

Conditions Reagents Products Yield Source
6M HCl, reflux48 h4-(Fluoromethyl)-4-methylpiperidine + Piperidine-3-carboxylic acid91%,
NaOH (aq.), 120°C24 hDegraded intermediates

Implications :

  • Hydrolysis is non-selective and primarily useful for structural elucidation via fragment analysis .

Cross-Coupling Reactions

The fluoromethyl group participates in Pd-catalyzed cross-coupling under Suzuki-Miyaura conditions.

Coupling Partner Catalyst Products Yield Source
Phenylboronic acidPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>(4-(Phenylmethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone68%
VinylboronatePdCl<sub>2</sub>(dppf), DMFAlkenyl-substituted derivative54%

Optimization Notes :

  • Fluorine’s electron-withdrawing effect enhances oxidative addition efficiency in Pd catalysis .

Photochemical Reactivity

UV irradiation induces C–F bond homolysis, generating radicals that dimerize or abstract hydrogen.

Conditions Products Yield Source
UV (254 nm), THF, 6 hDimeric piperidine derivatives37%
UV (365 nm), H-donorHydrogen abstraction adducts22%

Applications :

  • Photoreactivity is leveraged for site-specific modifications in polymer-supported synthesis .

Comparison with Similar Compounds

Key Observations :

  • Fluorination Impact: The fluoromethyl group in the target compound enhances lipophilicity compared to non-fluorinated analogs like Compound 6 . However, fluorinated aromatic substituents (e.g., in 4l) may confer distinct electronic effects due to resonance interactions .
  • Synthetic Accessibility: Yields for piperidine-based methanones vary widely (31–68%), with fluorinated derivatives often requiring specialized reagents (e.g., 4-nitrobenzenesulfonyl chloride for 4l) .
  • Functional Group Diversity : Sulfonyl (4l), pyrimidinyl (11), and trifluoromethylphenyl groups () introduce varied hydrogen-bonding and steric profiles, influencing target selectivity.

Physicochemical Properties

A comparative analysis of molecular properties is provided below:

Compound Name Molecular Weight (g/mol) Hydrogen Bond Acceptors Hydrogen Bond Donors LogP (Predicted)
(4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone ~280.34 3 0 ~2.1
(4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone (Compound 6) 224.34 2 0 ~1.5
(4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone (11) 302.10 4 0 ~2.8
(2,4-dimethyl-1-oxidopyridin-1-ium-3-yl)-[...]methanone () 532.61 8 0 ~4.2

Key Observations :

  • Compounds with aromatic substituents (e.g., 11, ) exhibit higher logP values and hydrogen-bond acceptors, which may correlate with prolonged half-lives or off-target interactions.

Preparation Methods

One crucial step is the introduction of the fluoromethyl group at the 4-position of the piperidine ring. According to patent literature, a viable method involves the conversion of a ketone intermediate to a fluorohydrin derivative using a hydrogen fluoride-pyridine complex, which acts as a fluorinating agent.

  • Starting from a 1-benzoyl-piperidin-4-one intermediate, the ketone is first converted to an epoxide.
  • Treatment of the epoxide with an excess of hydrogen fluoride-pyridine complex results in ring opening and fluorohydrin formation, yielding 1-benzoyl-4-fluoro-4-hydroxymethylpiperidine.
  • This step introduces the fluoromethyl substituent at the 4-position with retention of the ketone functionality on the other piperidine ring.

Formation of the Methanone Linkage

The methanone (ketone) linkage between the 4-(fluoromethyl)-4-methylpiperidin-1-yl and the piperidin-3-yl moiety can be constructed via coupling reactions involving amide bond formation or ketone synthesis from Weinreb amide intermediates.

  • A typical approach involves preparing a Weinreb amide derivative of one piperidine ring.
  • This intermediate is then reacted with an organometallic reagent derived from the other piperidine fragment, leading to ketone formation.
  • The use of palladium-catalyzed Suzuki coupling reactions has been reported to efficiently assemble complex piperidine frameworks, reducing the number of synthetic steps and improving yields.

Representative Synthetic Route (Summarized)

Step Reaction Type Reagents/Conditions Outcome/Intermediate
1 Ketone to Epoxide Base-catalyzed epoxidation Epoxide of 1-benzoyl-piperidin-4-one
2 Fluorohydrin formation Hydrogen fluoride-pyridine complex 1-benzoyl-4-fluoro-4-hydroxymethylpiperidine
3 Coupling to form ketone Reaction of Weinreb amide with organometallic reagent Ketone linkage between piperidine units
4 Deprotection and purification Hydrogenation, silica gel chromatography Final compound (4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone

Key Reagents and Conditions

  • Hydrogen fluoride-pyridine complex : Used for selective fluorination of epoxide intermediates to introduce fluoromethyl groups.
  • Weinreb amides : Serve as versatile intermediates for ketone synthesis by reaction with organometallic reagents such as Grignard or organolithium compounds.
  • Palladium catalysts (e.g., Pd(PPh3)4) : Employed in Suzuki coupling reactions to assemble complex aryl or heterocyclic frameworks efficiently.
  • Reducing agents : Catalytic hydrogenation (e.g., Pd–C in ethanol) is used for deprotection steps or reduction of intermediates.

Mechanistic Insights

  • The fluorination step via hydrogen fluoride-pyridine complex proceeds through nucleophilic attack on the epoxide ring, opening it to yield the fluorohydrin.
  • The ketone formation via Weinreb amide intermediates avoids over-addition of organometallic reagents, allowing selective mono-addition and high yields of ketones.
  • Suzuki coupling reactions enable the formation of carbon-carbon bonds between boronate esters and aryl halides, facilitating the construction of complex piperidine derivatives with high regioselectivity.

Comparative Analysis of Preparation Routes

Aspect Traditional Multi-step Route Improved Synthetic Route (Suzuki Coupling)
Number of Steps Up to 11 steps Reduced to 7 steps
Key Intermediates Multiple protection/deprotection cycles Use of Weinreb amides and Suzuki coupling intermediates
Yield and Purity Moderate yields, risk of racemization Higher yields, diastereoselective, no racemization observed
Scalability More complex, less efficient More streamlined, suitable for scale-up
Selectivity Requires careful control of reaction conditions Improved regio- and stereoselectivity

Summary Table of Preparation Methods

Step No. Reaction Type Reagents/Conditions Notes
1 Ketone to Epoxide Base (e.g., NaH), solvent (e.g., THF) Formation of epoxide intermediate
2 Fluorination Hydrogen fluoride-pyridine complex Selective fluorohydrin formation
3 Coupling (Ketone formation) Weinreb amide + organometallic reagent Formation of methanone linkage
4 Suzuki Coupling Pd catalyst, boronate ester, aryl halide Efficient C-C bond formation
5 Deprotection/Reduction Pd-C, H2, ethanol Removal of protecting groups
6 Purification Silica gel chromatography Isolation of pure target compound

Research Findings and Notes

  • The fluorination step is critical for the introduction of the fluoromethyl group and requires careful handling of HF-pyridine complexes due to their corrosive nature.
  • Use of Weinreb amides is advantageous for ketone synthesis, providing high selectivity and preventing over-addition of nucleophiles.
  • The improved synthetic routes employing palladium-catalyzed cross-coupling reactions significantly reduce the number of steps and improve overall yield and purity.
  • Diastereoselectivity and absence of racemization in the synthetic steps have been demonstrated, which is important for the biological activity of the compound.
  • The synthetic methods are adaptable for scale-up and modification to introduce various substituents for structure-activity relationship studies.

Q & A

Q. What analytical techniques differentiate stereoisomers or regioisomers in this compound?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak column (e.g., AD-H) with hexane/isopropanol to resolve enantiomers.
  • NOESY NMR : Identify spatial proximities (e.g., axial vs. equatorial fluoromethyl groups) to assign stereochemistry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone
Reactant of Route 2
(4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone

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